Hydrogen Bond Profile: 3-Amino vs. 2-Amino Pattern
The 3-amino configuration in 3-amino-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide provides a distinct hydrogen-bonding geometry compared to its 2-amino isomer (CAS: 1374508-73-2) . The meta-amino group acts as a hydrogen bond donor with a predicted pKaH of ~4.2, while the 2-amino isomer's ortho-amino group, due to intramolecular hydrogen bonding with the adjacent amide carbonyl, exhibits a predicted pKaH of ~2.8. This difference in protonation state at physiological pH directly influences target engagement [1]. The target compound has a Topological Polar Surface Area (TPSA) of 73.58 Ų and a calculated LogP of 0.93, defined by its specific substitution pattern .
TPSA 73.58 Ų
LogP 0.93
HBD 2
(2-amino isomer)
| Evidence Dimension | Acidity of the aniline NH2 group (pKaH) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | Predicted pKaH: ~4.2; TPSA: 73.58 Ų; LogP: 0.93; Hydrogen Bond Donor Count: 2 |
| Comparator Or Baseline | 2-amino isomer (CAS 1374508-73-2): Predicted pKaH: ~2.8; Hydrogen Bond Donor Count: 2 |
| Quantified Difference | The 3-amino isomer exhibits a predicted pKaH approximately 1.4 units higher than the 2-amino isomer, indicating a significantly higher fraction of the neutral, membrane-permeable species at pH 7.4. |
| Conditions | In silico property predictions using the Molinspiration engine, as reported on vendor datasheets for the target compound and direct comparator . |
Why This Matters
The higher predicted pKaH of the 3-amino group suggests superior passive membrane permeability compared to the internally hydrogen-bonded 2-amino isomer, making the 3-amino compound a more suitable fragment for cell-based screening libraries.
- [1] M. H. Abraham, A. Ibrahim, A. M. Zissimos, et al., 'Applications of Polyparameter Linear Free Energy Relationships in Predicting Solute Transfer into Various Phases,' Journal of Pharmaceutical Sciences, vol. 91, no. 3, pp. 797-809, 2002. View Source
